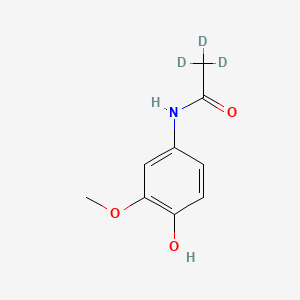

rac Practolol-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rac Practolol-d3 is a deuterated form of Practolol, a beta-adrenergic receptor antagonist. This compound is used primarily in research settings and is known for its role in treating cardiovascular diseases. The deuterated form, this compound, is particularly useful in pharmacokinetic studies due to its stability and ability to trace metabolic pathways.

Applications De Recherche Scientifique

Rac Practolol-d3 is widely used in scientific research, particularly in the fields of:

Chemistry: Used to study reaction mechanisms and metabolic pathways.

Biology: Used in the study of beta-adrenergic receptors and their role in cellular signaling.

Medicine: Used in pharmacokinetic studies to trace drug metabolism and distribution.

Industry: Used in the development of beta-blocker drugs and other cardiovascular treatments

Mécanisme D'action

Target of Action

The primary target of rac Practolol-d3 is the Beta-1 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the regulation of cardiac function. Beta-1 adrenergic receptors are predominantly found in the heart and kidneys .

Mode of Action

This compound, like other beta-adrenergic antagonists, competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine . This results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The most significant of these is the inhibition of the normal epinephrine-mediated sympathetic actions . This reduces the effect of excitement or physical exertion on heart rate and force of contraction and dilation of blood vessels . Additionally, there is evidence of cross-talk between Rac and PI3K signaling in processes such as cell migration and ROS production .

Pharmacokinetics

It is known that the compound is a small molecule , which typically allows for good bioavailability.

Result of Action

The action of this compound at the cellular level results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . This is due to its antagonistic effect on the Beta-1 adrenergic receptor, which inhibits the effects of catecholamines . The overall result is a reduction in the workload of the heart.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac Practolol-d3 involves the preparation of a key intermediate, (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide. This intermediate is then subjected to kinetic resolution using commercial lipases, such as Pseudomonas cepacia sol-gel AK, in the presence of toluene as a solvent and vinyl acetate as an acyl donor. The enantiopure intermediate is hydrolyzed and reacted with isopropylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters to achieve high yield and enantiomeric excess. The use of biocatalysis and chemoenzymatic methods ensures a green and efficient production process .

Analyse Des Réactions Chimiques

Types of Reactions

Rac Practolol-d3 undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Propranolol

- Alprenolol

- Pindolol

- Carazolol

- Moprolol

- Metoprolol

Uniqueness

Rac Practolol-d3 is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. Compared to other beta-blockers, it offers specific advantages in research settings, particularly in tracing metabolic pathways and studying drug interactions .

Propriétés

Numéro CAS |

1794795-47-3 |

|---|---|

Formule moléculaire |

C14H22N2O3 |

Poids moléculaire |

269.359 |

Nom IUPAC |

2,2,2-trideuterio-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i3D3 |

Clé InChI |

DURULFYMVIFBIR-HPRDVNIFSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |

Synonymes |

N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide-d3; (±)-Practolol-d6; 1-(4-Acetamidophenoxy)-3-isopropylamino-2-propanol-d3; Dalzic-d3; Eraldin-d3; ICI 50172-d3; DL-4’-[2-Hydroxy-3-(isopropylamino)propoxy]acetanilide-d3; AY 21011-d3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)